- Discovery of 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation, ChemMedChem, 2014, 9(5), 962-972

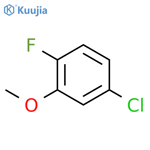

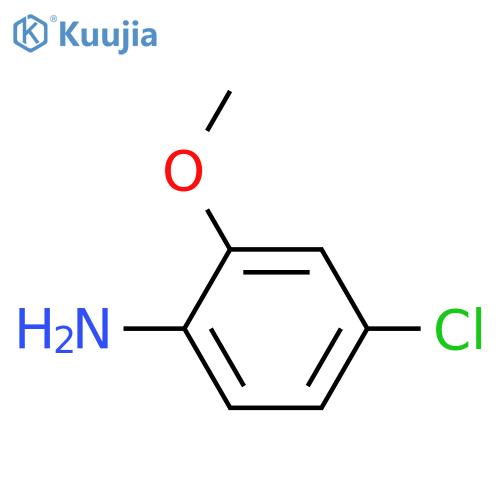

Cas no 93-50-5 (4-Chloro-2-methoxyaniline)

4-Chloro-2-methoxyaniline Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Chloro-2-methoxyaniline hydrochloride

- 4-Chloro-2-methoxyaniline

- 2-AMINO-5-CHLOROANISOLE HYDROCHLORIDE

- 4-CHLORO-2-ANISIDINE HYDROCHLORIDE

- 4-Chloro-2-methoxy-phenylamine

- 4-chloro-o-anisidine

- 4-CHLORO-O-ANISIDINE HYDROCHLORIDE

- Benzenamine,4-chloro-2-methoxy-

- 4-Chloro-2-methoxyphenylamine

- Benzenamine, 4-chloro-2-methoxy-

- 2-Amino-5-chloroanisole

- (4-Chloro-2-methoxyphenyl)amine

- p-Chloro-o-anisidine

- 4-chloro-2-methoxybenzenamine

- 2-methoxy-4-chloroaniline

- 2-methoxy-4-chlorobenzenamine

- 4-Chloro-2-(methyloxy)aniline

- 2-Amino-5-Chloroanisole HCL

- WOXLPNAO

- 4-Chloro-2-methoxybenzenamine (ACI)

- o-Anisidine, 4-chloro- (7CI, 8CI)

- 1-Amino-4-chloro-2-methoxybenzene

- 4-Chloro-2-anisidine

- 5-Chloro-2-aminoanisole

- CS-0043926

- NS00039569

- InChI=1/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3

- BCP28442

- 4-Chloro-2-methoxyaniline, AldrichCPR

- DB-057406

- MFCD06801386

- AKOS000674032

- SY104152

- SB40014

- Z851801172

- 93-50-5

- J-514957

- STL301778

- PS-3458

- WOXLPNAOCCIZGP-UHFFFAOYSA-

- SCHEMBL171279

- AN-584/43422715

- BBL100098

- TV9MZ8W6NF

- DTXSID5059088

- EINECS 202-251-3

- o-ANISIDINE, 4-CHLORO-

- EN300-152623

-

- MDL: MFCD00068437

- Inchi: 1S/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3

- Chave InChI: WOXLPNAOCCIZGP-UHFFFAOYSA-N

- SMILES: ClC1C=C(OC)C(N)=CC=1

Propriedades Computadas

- Massa Exacta: 157.02900

- Massa monoisotópica: 157.029442

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 1

- Complexidade: 110

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.9

- Superfície polar topológica: 35.2

Propriedades Experimentais

- Densidade: 1.1760 (rough estimate)

- Ponto de Fusão: 52°C

- Ponto de ebulição: 260°C (rough estimate)

- Ponto de Flash: 399°C

- Índice de Refracção: 1.5430 (estimate)

- PSA: 35.25000

- LogP: 2.51200

4-Chloro-2-methoxyaniline Informações de segurança

- Declaração de perigo: Irritant/Keep Cold

- Código da categoria de perigo: 43

- Instrução de Segurança: 36/37

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Keep cold

4-Chloro-2-methoxyaniline Dados aduaneiros

- CÓDIGO SH:2922299090

- Dados aduaneiros:

China Customs Code:

2922299090Overview:

2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Chloro-2-methoxyaniline Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM100919-5g |

4-chloro-2-methoxybenzenamine |

93-50-5 | 95% | 5g |

$64 | 2023-03-06 | |

| Enamine | EN300-152623-0.5g |

4-chloro-2-methoxyaniline |

93-50-5 | 95% | 0.5g |

$28.0 | 2023-07-07 | |

| Enamine | EN300-152623-100.0g |

4-chloro-2-methoxyaniline |

93-50-5 | 95% | 100.0g |

$1128.0 | 2023-07-07 | |

| eNovation Chemicals LLC | D397361-250g |

4-Chloro-2-methoxyaniline |

93-50-5 | 97% | 250g |

$2400 | 2023-09-02 | |

| abcr | AB235184-1 g |

4-Chloro-2-methoxyaniline, 98%; . |

93-50-5 | 98% | 1g |

€99.80 | 2023-04-27 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0189-5g |

4-Chloro-2-methoxy-phenylamine |

93-50-5 | 96% | 5g |

¥1678.84 | 2025-01-22 | |

| Enamine | EN300-152623-1.0g |

4-chloro-2-methoxyaniline |

93-50-5 | 95% | 1.0g |

$37.0 | 2023-07-07 | |

| Alichem | A015000876-500mg |

2-Amino-5-chloroanisole |

93-50-5 | 97% | 500mg |

$806.85 | 2023-08-31 | |

| TRC | C367820-250mg |

4-Chloro-2-methoxyaniline |

93-50-5 | 250mg |

$ 161.00 | 2023-09-08 | ||

| TRC | C367820-2g |

4-Chloro-2-methoxyaniline |

93-50-5 | 2g |

$ 1005.00 | 2023-04-18 |

4-Chloro-2-methoxyaniline Método de produção

Método de produção 1

Método de produção 2

1.2 reflux

- Preparation of pyrazolones as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,

Método de produção 3

- Fischer indolization and its related compounds. XXIV. Fischer indolization of ethyl pyruvate 2-(2-methoxyphenyl)phenylhydrazone, Chemical & Pharmaceutical Bulletin, 1991, 39(3), 572-8

Método de produção 4

- New InhA inhibitors based on expanded triclosan and Di-triclosan analogues to develop a new treatment for tuberculosis, Pharmaceuticals, 2021, 14(4),

Método de produção 5

- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748

Método de produção 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, acidified, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

- Substituted triazole derivatives as oxytocin antagonists and their preparation, World Intellectual Property Organization, , ,

Método de produção 7

- Mechanism of the reaction of carbon and nitrogen nucleophiles with the model carcinogens O-pivaloyl-N-arylhydroxylamines: competing SN2 substitution and SN1 solvolysis, Journal of the American Chemical Society, 1991, 113(9), 3459-66

Método de produção 8

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis, Journal of the American Chemical Society, 2020, 142(40), 17187-17194

Método de produção 9

Método de produção 10

Método de produção 11

- Preparation method of mono-substituted p-chloroaniline, China, , ,

Método de produção 12

- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles, Synthetic Communications, 2018, 48(20), 2708-2714

Método de produção 13

Método de produção 14

1.2 Reagents: Sodium chloride Solvents: Water

- Photoinduced Arene C-H Amination with Ammonia: A Practical and Regioselective Strategy for Primary Amines, Advanced Synthesis & Catalysis, 2023, 365(13), 2165-2170

Método de produção 15

Método de produção 16

Método de produção 17

1.2 1.5 h, reflux; reflux → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

- New compound having FGFR inhibitory activity and preparation and application thereof, World Intellectual Property Organization, , ,

Método de produção 18

- Preparation of methoxyaniline compound, China, , ,

Método de produção 19

Método de produção 20

1.2 Reagents: Sodium hydroxide Solvents: Water

- Preparation of triazole-3-carboxamide derivatives as lipoxygenase inhibitors, World Intellectual Property Organization, , ,

4-Chloro-2-methoxyaniline Raw materials

- 4-Chloro-1-fluoro-2-methoxybenzene

- N-(4-chlorophenyl)-O-pivaloylhydroxylamine

- Thianthrenium, 5-(4-chloro-2-methoxyphenyl)-

- Borate(1-),tetrafluoro-

- 5-Chloro-2-nitroanisole

- TERT-BUTYL 4-CHLORO-2-METHOXYPHENYLCARBAMATE

- Carbamic acid, (4-chloro-2-methoxyphenyl)-, ethyl ester (9CI)

4-Chloro-2-methoxyaniline Preparation Products

4-Chloro-2-methoxyaniline Literatura Relacionada

-

1. 156. Sulphonamides as a source of quinonesF. Bell J. Chem. Soc. 1960 769

-

Jan Moens,Frank De Proft,Paul Geerlings Phys. Chem. Chem. Phys. 2010 12 13174

-

3. Kinetic study of the decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid to 2-amino-1,3,4-oxadiazole in water as a function of proton activityDomenico Spinelli,Renato Noto,Giovanni Consiglio,Giuseppe Werber,Francesco Buccheri J. Chem. Soc. Perkin Trans. 2 1977 639

-

4. CCCCLVII.—The inhibitory effect of substituents in chemical reactions. Part II. The reactivity of the isothiocyano-group in substituted arylthiocarbimidesDonald Wheeler Browne,George Malcolm Dyson J. Chem. Soc. 1931 3285

-

5. CLXXI.—The nature of the alternating effect in carbon chains. Part XIX. The mechanism of certain aromatic migrationsChristopher Kelk Ingold,Ernest Walter Smith,Charles Cyril Norrey Vass J. Chem. Soc. 1927 1245

93-50-5 (4-Chloro-2-methoxyaniline) Produtos relacionados

- 2759897-35-1(Gcase activator 2)

- 950266-00-9(3-(4-ethoxyphenyl)-5-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl-1,2,4-oxadiazole)

- 757978-18-0(5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine)

- 1509852-28-1(3-(2-aminoethyl)-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]t riazine-2,4-dione)

- 131752-83-5(2,2-dimethylpent-4-ynoyl chloride)

- 52988-15-5(Naphthalene, 2-(bromomethyl)-6-methyl-)

- 65331-14-8(1-cyclohexyl-1H-pyrazol-3-amine)

- 1805048-33-2(3,6-Difluoro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)

- 2227680-00-2(rac-(1R,3R)-3-(2-bromo-4-fluorophenyl)-2,2-dimethylcyclopropan-1-amine)

- 888410-74-0(N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide)